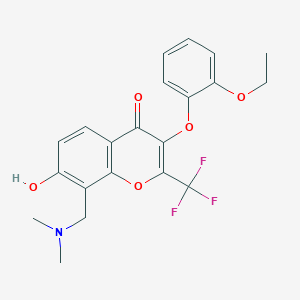

8-((dimethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one (chromone) family, characterized by a benzopyran-4-one backbone. Key structural features include:

- 3-(2-Ethoxyphenoxy): An ethoxy-substituted phenoxy group contributing to lipophilicity and steric bulk .

- 7-Hydroxy: A polar hydroxyl group enabling hydrogen bonding and metabolic conjugation .

- 2-(Trifluoromethyl): A strong electron-withdrawing group influencing electronic distribution and stability .

The combination of these substituents suggests applications in medicinal chemistry, particularly in kinase inhibition (e.g., glycogen synthase kinase-3 beta, as noted in ) or photodynamic therapy .

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO5/c1-4-28-15-7-5-6-8-16(15)29-19-17(27)12-9-10-14(26)13(11-25(2)3)18(12)30-20(19)21(22,23)24/h5-10,26H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPDTTSBRMMNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((Dimethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the flavonoid class, characterized by its complex structure and diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 397.39 g/mol. Its structure features a chromenone backbone with various functional groups that contribute to its biological properties.

Structural Formula

Antioxidant Properties

Research indicates that flavonoids, including this compound, possess significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that compounds with similar structures effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Activity

Preliminary studies have indicated that 8-((dimethylamino)methyl)-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Study: Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis via caspase activation |

| MDA-MB-231 | 12.3 | Cell cycle arrest |

Neuroprotective Effects

Recent studies suggest that this compound may also exert neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. It appears to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is crucial for memory and cognitive functions .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups in the flavonoid structure allows for effective radical scavenging.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.

- Apoptotic Induction : Activation of intrinsic apoptotic pathways leads to cell death in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. Mechanistically, it induces apoptosis and causes cell cycle arrest at the G1 phase .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial effects:

- Bacterial Inhibition : It effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

- Antifungal Activity : In vitro tests against fungal strains indicated significant antifungal activity, particularly against species like Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages .

- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key differences between the target compound and similar chromenones:

Impact of Functional Groups on Physicochemical Properties

- Trifluoromethyl (CF₃) : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .

- Ethoxy vs.

- Dimethylaminomethyl vs. Piperazinylmethyl: The dimethylamino group offers moderate basicity, while piperazinyl derivatives (e.g., ) provide stronger hydrogen-bonding capacity and solubility in acidic environments.

Research Findings and Implications

Computational Studies

- Molecular docking () suggests substituent positioning (e.g., 2-ethoxyphenoxy) influences binding to enzymatic active sites.

- Dynamic simulations highlight the trifluoromethyl group’s role in stabilizing ligand-receptor complexes via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.